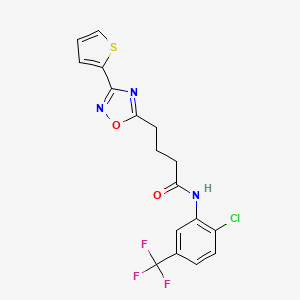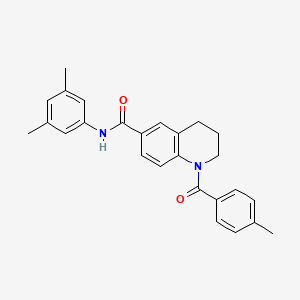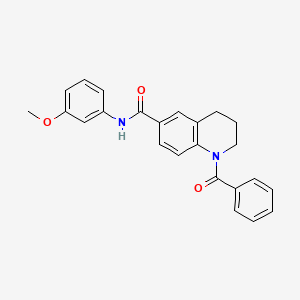
3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as LOPAC1282, and it belongs to the class of oxadiazoles.
Wirkmechanismus
The mechanism of action of 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.
Biochemical and Physiological Effects:
3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms. In vivo studies have demonstrated that 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments include its unique properties, such as anti-inflammatory, anti-cancer, and anti-microbial activities. This compound can also be used as a fluorescent probe for imaging applications. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. Some of these directions include:
1. Investigating the potential use of this compound as a therapeutic agent for inflammatory diseases, such as arthritis.
2. Studying the mechanism of action of this compound to better understand its anti-cancer and anti-microbial properties.
3. Developing new synthetic methods to improve the yield and purity of 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole.
4. Exploring the potential use of this compound as a fluorescent probe for imaging applications in biological systems.
5. Investigating the potential use of this compound as a drug delivery system for targeted therapy.
Conclusion:
In conclusion, 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a promising compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole in various fields of science.
Synthesemethoden
The synthesis of 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-methoxy-6-(3-methoxyphenyl)pyridine-3-carboxylic acid hydrazide with 4-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then cyclized with phosphoryl chloride to obtain the final product. This synthesis method has been reported in various scientific journals, and it has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. This compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use as a fluorescent probe for imaging applications. The unique properties of 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole make it a promising candidate for further research in various fields of science.
Eigenschaften
IUPAC Name |
3-[2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5/c1-28-16-5-3-4-14(12-16)18-11-10-17(21(22-18)29-2)19-23-20(30-24-19)13-6-8-15(9-7-13)25(26)27/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQGPYYTCHJJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(3-methoxyphenyl)-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-phenyl ((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)sulfite](/img/structure/B7712371.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7712374.png)

![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7712390.png)




![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide](/img/structure/B7712421.png)

![2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712435.png)


